molecular formula C13H11NO3 B175179 3-(Benzyloxy)picolinic acid CAS No. 117523-29-2

3-(Benzyloxy)picolinic acid

Cat. No. B175179
M. Wt: 229.23 g/mol
InChI Key: MWHFMAMJIYHCLW-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)picolinic acid” is a specialty chemical . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .


Molecular Structure Analysis

The molecular formula of “3-(Benzyloxy)picolinic acid” is C13H11NO3 . Its molecular weight is 229.23 g/mol . The InChI string is InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)picolinic acid” include a molecular weight of 229.23 g/mol , XLogP3-AA of 2.2 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 4 , Exact Mass of 229.07389321 g/mol , Monoisotopic Mass of 229.07389321 g/mol , Topological Polar Surface Area of 59.4 Ų , Heavy Atom Count of 17 , and Formal Charge of 0 .

Scientific Research Applications

Enhanced Degradation of Micropollutants

3-(Benzyloxy)picolinic acid, as a derivative of picolinic acid, can be linked to research involving the degradation of micropollutants in water. A study on the activation of peracetic acid with iron species, utilizing picolinic acid as a chelating agent, highlighted the potential of this method in the degradation of various micropollutants. This approach is noted for its efficiency in degrading contaminants like methylene blue, naproxen, and others, significantly enhancing the performance of the peracetic acid-Fe(III) advanced oxidation process (AOP) (Kim et al., 2022).

Photophysics and Proton Transfer

In the realm of quantum chemistry, 3-(Benzyloxy)picolinic acid's structural analog, 3-hydroxy-picolinic acid, has been studied for its photophysics. The research demonstrated the critical role of the carboxylic group in the molecule, serving as a transmitter for proton transfer between functional groups. This study underscores the intricate dynamics of molecular interactions in the excited state, influencing the photophysics of the system (Rode & Sobolewski, 2012).

Optoelectronic Properties in Polymer Light-Emitting Devices

The optoelectronic properties of a picolinic acid derivative, specifically in the context of its use in polymer light-emitting devices, have been explored. A study synthesized a bicyclometalated iridium complex containing a picolinic acid derivative and evaluated its performance in polymer light-emitting devices. This research opens avenues for enhancing the optoelectronic properties of materials used in such devices, potentially leading to more efficient and durable lighting solutions (Xiao et al., 2009).

Bioconversion and Chemical Synthesis

The bioconversion of aromatic compounds to picolinic acid has been achieved using a recombinant Escherichia coli strain. This strain expressed genes involved in biphenyl catabolism, demonstrating the potential of bioengineering in the efficient synthesis of valuable chemical compounds (Shindo et al., 2004).

Extraction and Recovery Techniques

Research on the reactive extraction of picolinic acid from aqueous solutions has been conducted to optimize the recovery process for carboxylic acids from solutions like fermentation broth. This study highlights the significance of selecting appropriate extractant-diluent systems to achieve higher distribution of the acid with minimal toxicity, essential for applications in pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).

Safety And Hazards

“3-(Benzyloxy)picolinic acid” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent studies have shown that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that “3-(Benzyloxy)picolinic acid” and other picolinic acid derivatives could potentially be developed into broad-spectrum therapeutics to help fight against a variety of viral diseases .

properties

IUPAC Name

3-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHFMAMJIYHCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571710
Record name 3-(Benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)picolinic acid

CAS RN

117523-29-2
Record name 3-(Benzyloxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kinoshita, M Awamura - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… 3-Benzyloxypicolinic acid active ester 9 (19.0 mg, 0.0581 mmol) was added to a solution of the trifluoroacetate (20.8 mg) in DMF (0.25 ml). Tricthylamine was then added until the solu…
Number of citations: 9 www.journal.csj.jp
MA Ondetti, PL Thomas - Journal of the American Chemical …, 1965 - ACS Publications
The synthesis of a peptide lactone, namely N-(3-hydroxypicolinyl)-L-threonyl-Da-aminobutyryl-L-prolyl-N-methyl-L-phenylalanyl-L-prolyl-'L-phenylglycine threonine hy-droxyl lactone, is …
Number of citations: 50 pubs.acs.org

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